molecular formula C19H25F2NO5 B12275523 Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate

Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B12275523
M. Wt: 385.4 g/mol
InChI Key: HLINMWAUKWRNII-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step involves the substitution of the piperidine ring with a difluorophenyl group using a halogenation reaction.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran group is introduced via an etherification reaction.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of IκB Kinase Complex

One of the primary areas of interest for this compound is its role as an inhibitor of the IκB kinase complex. This complex is pivotal in regulating inflammatory responses and has implications in various diseases, including:

  • Autoimmune Diseases: The compound shows promise in modulating pathways involved in conditions like rheumatoid arthritis.
  • Cancer Therapy: By inhibiting inflammatory pathways, it may also contribute to cancer treatment strategies, particularly in cancers characterized by chronic inflammation.

2. Biological Assays and Mechanism of Action

Research has demonstrated that Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate interacts with multiple biological targets. Understanding these interactions is critical for elucidating its mechanism of action. Studies have indicated that the compound can effectively disrupt key signaling pathways associated with tumor growth and inflammation.

Synthesis and Optimization

The synthesis of this compound typically involves several steps that require optimization for yield and purity. Techniques such as chromatography are often employed to purify the final product. The synthetic pathway may include:

  • Formation of the Piperidine Core: Initial steps involve constructing the piperidine framework.
  • Introduction of Functional Groups: Subsequent reactions introduce the difluorophenyl moiety and the tetrahydro-2H-pyran ether.
  • Final Modifications: The hydroxyl group and ethyl ester functionalities are added last to complete the synthesis.

Case Studies

Case Study 1: Inflammatory Disease Models

In preclinical models, this compound has been tested for its efficacy in reducing inflammation markers associated with autoimmune diseases. Results indicate significant reductions in pro-inflammatory cytokines, suggesting potential as a therapeutic agent for conditions like rheumatoid arthritis.

Case Study 2: Cancer Research

In cancer research settings, this compound demonstrated inhibition of tumor growth in xenograft models. The compound's ability to modulate inflammatory pathways was linked to reduced tumor proliferation rates.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
  • Ethyl 4-(2,3-difluoro-6-methoxyphenyl)-4-hydroxypiperidine-1-carboxylate
  • Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-furan-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate

Uniqueness

Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the tetrahydropyran group, which can enhance its solubility and stability compared to similar compounds. This structural feature may also influence its biological activity and pharmacokinetic properties.

Biological Activity

Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C19H25F2NO5C_{19}H_{25}F_{2}NO_{5} and a molecular weight of 385.4 g/mol. Its structure includes a piperidine core, a hydroxyl group, an ethyl ester, and a difluorophenyl moiety featuring a tetrahydro-2H-pyran ether. The presence of fluorine enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Difluorophenyl Group : Halogenation reactions to substitute the piperidine ring.
  • Attachment of the Tetrahydropyran Group : Etherification reactions introduce the tetrahydropyran moiety.
  • Esterification : Final step to form the ethyl ester .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl group can engage with hydrophobic pockets in proteins, while the hydroxyl and ester groups facilitate hydrogen bonding with amino acid residues. This interaction profile may modulate enzyme or receptor activity, leading to various biological effects .

Pharmacological Applications

This compound has shown promise in several areas:

  • Inhibition of IκB Kinase Complex : This inhibition is critical for modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases such as arthritis and certain cancers .
Application AreaDescription
Inflammatory DiseasesPotential treatment for arthritis through modulation of inflammatory pathways
Cancer TreatmentMay inhibit tumor growth via IκB kinase inhibition

Case Studies and Research Findings

Recent studies have demonstrated the compound's efficacy in various biological assays:

  • Anti-inflammatory Activity : In vitro studies have shown that Ethyl 4-(2,3-difluoro...) significantly reduces pro-inflammatory cytokine production in activated immune cells.
  • Antitumor Efficacy : In vivo experiments using CT26 xenograft models revealed that oral administration of this compound at doses of 30 mg/kg resulted in significant tumor growth inhibition without notable toxicity .
  • Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C19H25F2NO5

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 4-[2,3-difluoro-6-(oxan-2-yloxy)phenyl]-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C19H25F2NO5/c1-2-25-18(23)22-10-8-19(24,9-11-22)16-14(7-6-13(20)17(16)21)27-15-5-3-4-12-26-15/h6-7,15,24H,2-5,8-12H2,1H3

InChI Key

HLINMWAUKWRNII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C2=C(C=CC(=C2F)F)OC3CCCCO3)O

Origin of Product

United States

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